
3'-Methyl-3,4,5,6-tetrachlorophthalanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid is a complex organic compound with the molecular formula C15H9Cl4NO3 and a molecular weight of 393.056 g/mol . This compound is characterized by the presence of multiple chlorine atoms and a methyl group attached to a phthalanilic acid core. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid involves several steps. One common method includes the chlorination of phthalanilic acid derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Chemical Reactions Analysis
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and oxidation reactions.
Biology: The compound is utilized in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential pharmaceutical applications includes studying its effects on cellular pathways and its potential as a drug precursor.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid exerts its effects involves interactions with various molecular targets. The chlorine atoms and the methyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, altering their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical research .
Comparison with Similar Compounds
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid can be compared with other similar compounds, such as:
2’-Methyl-3,4,5,6-tetrachlorophthalanilic acid: This compound has a similar structure but with the methyl group in a different position, leading to variations in reactivity and applications.
3’,4’-Dimethyl-3,4,5,6-tetrachlorophthalanilic acid:
4’-Ethyl-3,4,5,6-tetrachlorophthalanilic acid: The ethyl group introduces further complexity, affecting the compound’s behavior in chemical reactions and its applications.
These comparisons highlight the uniqueness of 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid in terms of its specific chemical structure and the resulting properties.
Properties
CAS No. |
77105-98-7 |
|---|---|
Molecular Formula |
C15H9Cl4NO3 |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[(3-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H9Cl4NO3/c1-6-3-2-4-7(5-6)20-14(21)8-9(15(22)23)11(17)13(19)12(18)10(8)16/h2-5H,1H3,(H,20,21)(H,22,23) |
InChI Key |
RFKCOSGRKIRLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
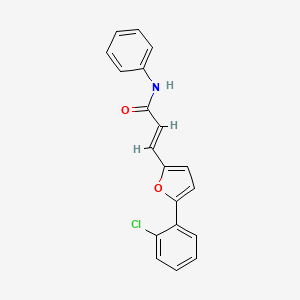

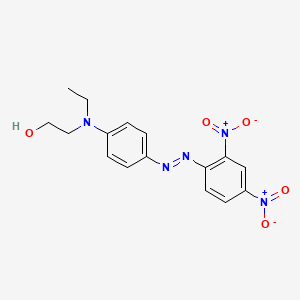
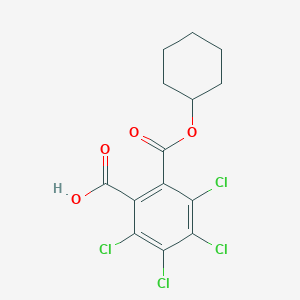
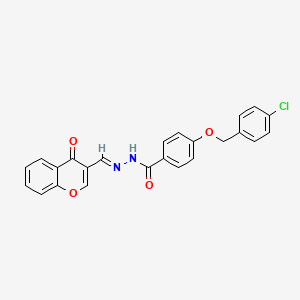
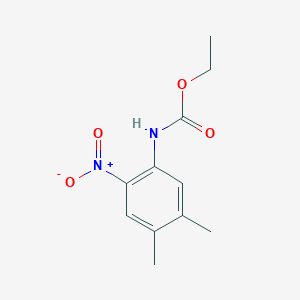
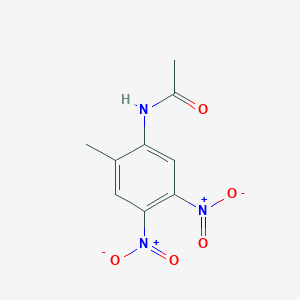

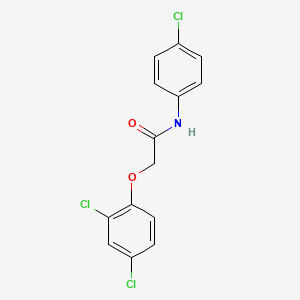
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

